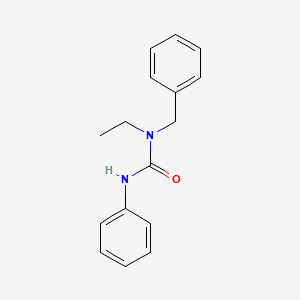

1-Benzyl-1-ethyl-3-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1-ethyl-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-18(13-14-9-5-3-6-10-14)16(19)17-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNLPMZMXJQOMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80308536 | |

| Record name | 1-benzyl-1-ethyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53693-56-4 | |

| Record name | N-Ethyl-N′-phenyl-N-(phenylmethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53693-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 204803 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053693564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC204803 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-1-ethyl-3-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80308536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-1-ETHYL-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 Benzyl 1 Ethyl 3 Phenylurea

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Benzyl-1-ethyl-3-phenylurea

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants in both one-dimensional and two-dimensional spectra, a complete structural map of this compound can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides a quantitative count of the different types of protons and reveals their neighboring environments. In a typical analysis performed in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, the spectrum displays characteristic signals corresponding to the ethyl, benzyl (B1604629), and phenyl moieties, as well as the N-H proton of the urea (B33335) linkage. mdpi.com

The aromatic region of the spectrum, typically between δ 7.00 and 7.50 ppm, is complex due to the overlapping signals of the ten protons from the benzyl and phenyl rings. mdpi.com Specifically, the signals for the phenyl group attached to the nitrogen appear as multiplets, as do the signals for the benzyl group protons. mdpi.com A broad singlet, observed around δ 6.40 ppm, is characteristic of the N-H proton of the urea group. mdpi.com

The aliphatic region contains the signals for the ethyl and benzyl groups. The benzylic protons (-CH₂-) appear as a singlet at approximately δ 4.59 ppm, indicating no adjacent protons to couple with. mdpi.com The ethyl group gives rise to a quartet for the methylene (B1212753) protons (-CH₂-) around δ 3.48 ppm, which is due to coupling with the three adjacent methyl protons. These methyl protons (-CH₃), in turn, appear as a triplet, providing a clear signature of the ethyl substituent. mdpi.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.42–7.24 | Multiplet | 9H | Aromatic (Phenyl & Benzyl) |

| 7.06–7.00 | Multiplet | 1H | Aromatic (Phenyl) |

| 6.40 | Singlet | 1H | N-H (Urea) |

| 4.59 | Singlet | 2H | Benzyl -CH₂- |

| 3.52–3.45 | Multiplet (quartet) | 2H | Ethyl -CH₂- |

| Not available | Triplet | 3H | Ethyl -CH₃ |

Note: The triplet for the ethyl -CH₃ group is expected but was not explicitly detailed in the cited reference data. Its chemical shift would typically be in the δ 1.2-1.4 ppm range.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The carbonyl carbon (C=O) of the urea group is expected to be the most deshielded, appearing at the lowest field (highest ppm value), typically in the range of δ 154-156 ppm. mdpi.com The aromatic carbons will resonate in the δ 119-140 ppm region. The carbon atoms of the phenyl ring directly attached to the nitrogen (ipso-carbon) and the benzyl group will have distinct chemical shifts influenced by their substituents. For instance, the ipso-carbon of the phenylurea moiety in similar structures is found around δ 139.4 ppm. mdpi.com

The aliphatic carbons of the benzyl and ethyl groups will appear at a higher field. The benzylic carbon (-CH₂-) is expected around δ 50-55 ppm. The methylene carbon of the ethyl group would likely resonate near δ 40-45 ppm, while the terminal methyl carbon would be the most shielded, appearing at approximately δ 13-15 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm (Predicted) | Carbon Assignment |

|---|---|

| ~155 | C=O (Urea) |

| ~139 | Aromatic C (ipso-phenyl) |

| ~138 | Aromatic C (ipso-benzyl) |

| ~129-120 | Aromatic CH |

| ~52 | Benzyl -CH₂- |

| ~42 | Ethyl -CH₂- |

Advanced Two-Dimensional NMR Techniques for Complete Structure Assignment

To resolve ambiguities from overlapping signals in 1D NMR and to definitively map the molecular structure, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY) would reveal proton-proton (¹H-¹H) coupling networks. Key expected correlations for this compound would include a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also help to delineate the spin systems within the two aromatic rings, showing correlations between adjacent protons on the phenyl and benzyl groups.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy maps direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). This technique is invaluable for assigning the carbon signals. For example, the ¹H signal at δ 4.59 ppm would show a cross-peak to the ¹³C signal of the benzylic carbon. Similarly, the proton signals of the ethyl group and the aromatic rings would correlate directly to their respective carbon signals, allowing for the unambiguous assignment of every protonated carbon in the molecule. Carbons without attached protons, like the carbonyl and the ipso-carbons of the aromatic rings, would not appear in an HSQC spectrum, which also provides crucial structural confirmation.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational energy levels of a molecule. These methods are particularly useful for identifying the functional groups present in a molecule, as each group has characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound, typically recorded from a KBr pellet, reveals the key functional groups. nih.gov The most prominent bands are associated with the urea moiety and the aromatic rings.

A strong absorption band corresponding to the C=O stretching vibration (Amide I band) is expected in the region of 1630-1680 cm⁻¹. The N-H stretching vibration of the secondary amine in the urea group will appear as a sharp band around 3300-3400 cm⁻¹. The N-H in-plane bending vibration (Amide II band), coupled with C-N stretching, typically occurs in the 1550-1570 cm⁻¹ range. The C-N stretching vibrations of the trisubstituted nitrogen and the phenyl-nitrogen bond will also be present in the fingerprint region (1400-1200 cm⁻¹).

The aromatic rings give rise to several characteristic absorptions. The C-H stretching vibrations of the sp² hybridized carbons appear just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). In-ring C=C stretching vibrations are observed as a series of bands in the 1600-1450 cm⁻¹ region. Finally, strong bands corresponding to out-of-plane C-H bending in the 900-675 cm⁻¹ range can help confirm the substitution pattern of the aromatic rings. libretexts.org The aliphatic C-H stretching of the ethyl and benzyl groups will be observed in the 2850-2960 cm⁻¹ region. libretexts.org

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Urea (N-H) |

| ~3050 | C-H Stretch | Aromatic (C-H) |

| ~2950 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1650 | C=O Stretch (Amide I) | Urea (C=O) |

| ~1560 | N-H Bend (Amide II) | Urea (N-H) |

| ~1500, 1450 | C=C Stretch | Aromatic Rings |

| ~1240 | C-N Stretch | Urea/Amine |

Raman Spectroscopy and Detailed Vibrational Mode Assignments

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that involve a change in molecular polarizability. tandfonline.com For a molecule like this compound, Raman spectroscopy is particularly sensitive to the vibrations of the carbon skeleton and the symmetric vibrations of non-polar groups.

While a specific Raman spectrum for this compound is not documented, analysis of related structures like phenylurea allows for the prediction of key Raman active modes. conicet.gov.ar The symmetric stretching of the C=O group would appear as a strong band. A key feature in the Raman spectra of phenyl-substituted compounds is the intense ring breathing mode of the aromatic rings, which is expected to appear as a sharp signal. Given the two different phenyl environments (benzyl and phenylurea), two distinct ring breathing vibrations may be observable.

Other expected Raman signals include the symmetric C-N stretching of the urea core and various in-plane and out-of-plane C-H bending modes of the aromatic rings. The aliphatic C-H stretching and bending modes of the ethyl and benzyl groups would also be present, though typically weaker than the aromatic signals. The analysis of Raman spectra is crucial for a complete vibrational profile of the molecule, confirming structural details that might be ambiguous in the IR spectrum alone. beilstein-journals.org

Table 4: Predicted Key Raman Active Modes for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode Assignment |

|---|---|

| ~3060 | Aromatic C-H Stretching |

| ~1610 | Aromatic Ring C=C Stretching |

| ~1000 | Aromatic Ring Breathing (symmetric) |

| ~1350 | C-N Symmetric Stretching |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique for confirming the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry confirms its molecular formula, C₁₆H₁₈N₂O, with a calculated monoisotopic mass of 254.1419 Da. nih.gov In typical electrospray ionization (ESI) mass spectrometry conducted in positive ion mode, the compound is observed as its protonated molecule, [M+H]⁺, with a predicted mass-to-charge ratio (m/z) of 255.1492. uni.lu

The fragmentation of the molecular ion is governed by the structural features of the molecule, namely the two phenyl rings, the ethyl group, and the urea backbone. The fragmentation pathways for substituted ureas are well-established and typically involve cleavages at the bonds adjacent to the carbonyl group and the benzylic position. libretexts.orglibretexts.orgscribd.com The presence of the benzyl group is expected to yield a highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, which is a characteristic fragment for compounds containing a benzyl moiety. chemistrynotmystery.com

Further fragmentation is anticipated to occur around the central urea linkage. Cleavage of the N-C bonds of the urea group can proceed via two primary routes:

Cleavage of the bond between the carbonyl carbon and the nitrogen atom of the N-ethyl-N-benzylamine moiety. This can lead to the formation of a phenyl isocyanate radical cation ([C₆H₅NCO]⁺˙) at m/z 119 and a corresponding N-ethyl-N-benzylamine fragment.

Cleavage of the bond between the carbonyl carbon and the nitrogen atom of the aniline (B41778) moiety. This pathway can result in the formation of a stable acylium ion, [CH₃CH₂N(CH₂C₆H₅)CO]⁺, at m/z 161. Another significant fragment would be the phenylaminyl radical.

These predicted fragmentation pathways allow for the structural confirmation of this compound by correlating the observed fragment ions in an experimental mass spectrum with the expected cleavages based on established chemical principles.

| Predicted Fragment Ion (m/z) | Possible Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 255.1492 | [C₁₆H₁₈N₂O + H]⁺ | Protonated Molecular Ion ([M+H]⁺) |

| 161 | [(C₂H₅)(C₇H₇)NCO]⁺ | Acylium ion from cleavage of the C-N(phenyl) bond |

| 134 | [CH₃CH₂NHCH₂C₆H₅]⁺ | N-ethyl-N-benzylamine cation |

| 120 | [C₆H₅NHCO]⁺ | Phenylcarbamoyl cation |

| 119 | [C₆H₅NCO]⁺˙ | Phenyl isocyanate radical cation |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzylic cleavage |

X-ray Diffraction (XRD) for Single Crystal and Powder Structural Analysis of this compound

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal XRD provides precise information on bond lengths, bond angles, and the conformation of the molecule, while powder XRD (PXRD) is used to identify the crystalline phase and assess sample purity. derpharmachemica.comrsc.org

Currently, there is no publicly available single-crystal or powder X-ray diffraction data for this compound. However, based on the crystal structure analyses of other substituted ureas, key structural features can be predicted. ugent.beacs.orgcardiff.ac.uk An XRD analysis would determine the crystal system, space group, and unit cell dimensions.

| Crystallographic Parameter | Information Provided | Predicted Value/Type (Based on Analogs) |

|---|---|---|

| Crystal System | The basic symmetry of the unit cell | Likely Monoclinic or Orthorhombic |

| Space Group | The full symmetry of the crystal structure | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the repeating unit | Data Not Available |

| Z (Molecules per unit cell) | Number of molecules in the unit cell | Data Not Available |

| Hydrogen Bonding Motif | Pattern of intermolecular hydrogen bonds | Expected N-H···O=C chain or dimer formation |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Studies

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum is characteristic of the chromophores present in a molecule. tandfonline.com In this compound, the primary chromophores are the two phenyl rings and the carbonyl group (C=O) of the urea moiety.

The spectrum is expected to be dominated by two main types of electronic transitions:

π → π* Transitions: These are high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Both the aromatic rings and the C=O double bond contribute to these transitions. Aromatic systems like benzene (B151609) typically show strong absorption below 220 nm and a weaker, structured band of absorptions around 250-270 nm. tandfonline.comacs.org

n → π* Transitions: These are lower-intensity transitions resulting from the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to a π* antibonding orbital of the carbonyl group. These transitions occur at longer wavelengths (lower energy) compared to π → π* transitions. tandfonline.com

While an experimental spectrum for the title compound is not available, the spectrum of the closely related 1-benzyl-3-phenylurea (B3047871) shows absorption maxima that can be used for comparison. nih.gov The electronic environment created by the benzyl and phenyl groups will influence the precise wavelengths of maximum absorbance (λ_max).

| Electronic Transition | Chromophore | Anticipated Wavelength (λ_max) Region | Expected Intensity (ε) |

|---|---|---|---|

| π → π | Phenyl Rings | ~200-220 nm and ~250-270 nm | High and Moderate |

| π → π | Carbonyl Group (C=O) | ~200-220 nm | High |

| n → π* | Carbonyl Group (C=O) | > 270 nm | Low |

Computational Chemistry and Theoretical Investigations of 1 Benzyl 1 Ethyl 3 Phenylurea

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and geometric parameters of molecules. For urea (B33335) derivatives, these methods have been successfully applied to understand their structure-activity relationships and reactivity. sioc-journal.cnnih.gov

Molecular Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study of 1-Benzyl-1-ethyl-3-phenylurea would involve optimizing its molecular geometry to find the lowest energy conformation. This process identifies the most stable three-dimensional arrangement of the atoms. For a flexible molecule like this compound, with its rotatable benzyl (B1604629) and ethyl groups, a conformational landscape analysis would be crucial. This involves exploring the potential energy surface to identify various stable conformers and the energy barriers between them.

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) analysis provides insights into the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For various urea derivatives, DFT calculations have been used to determine these parameters and correlate them with observed chemical behavior and biological activity. materials.international

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 to -5.5 |

| LUMO Energy | -1.0 to 0.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These values are hypothetical and based on typical ranges observed for similar aromatic urea derivatives.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify the electron-rich and electron-poor regions, which are crucial for understanding intermolecular interactions. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and the π-systems of the aromatic rings, indicating these as sites for hydrogen bonding and π-π stacking interactions. The hydrogen atom on the urea nitrogen would exhibit a positive potential, making it a potential hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of intramolecular charge transfer (ICT) interactions, which occur when electrons are delocalized from a donor orbital to an acceptor orbital. These interactions contribute to the stability of the molecule.

In the case of this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons on the nitrogen atoms into the antibonding orbital of the carbonyl group (n → π*), a characteristic feature of amides and ureas that contributes to their planar structure and stability.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Stability

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. By simulating the movements of atoms and molecules, MD can reveal the flexibility of this compound and its conformational preferences in different environments, such as in a solvent or interacting with a biological target. materials.international These simulations can provide insights into how the molecule might adapt its shape to bind to a receptor, a key aspect of its potential biological activity.

Prediction and Validation of Spectroscopic Data through Computational Methods

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimental data to validate the computed geometry and electronic structure of the molecule. While experimental ¹H NMR data for this compound has been reported, computational prediction of its full spectroscopic profile would provide a deeper understanding of its structural features. mdpi.comresearchgate.net

Analysis of Non-Linear Optical (NLO) Properties of Urea Scaffolds

The key to a significant NLO response in organic molecules is the presence of a "push-pull" system, where an electron-donating group (donor) is connected to an electron-accepting group (acceptor) through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation by an intense light source, leading to a large change in the molecule's dipole moment and consequently, a high second-order NLO response, quantified by the first hyperpolarizability (β).

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools to predict and analyze the NLO properties of molecules. These methods can calculate key parameters such as the dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β). The magnitude of these parameters provides a quantitative measure of the NLO activity.

To contextualize the potential NLO properties of this compound, it is useful to compare the calculated NLO parameters of related urea derivatives with that of a standard reference material, urea. The selection of the computational method and basis set can influence the calculated values, with functionals like B3LYP and CAM-B3LYP being commonly employed for NLO studies. rsc.orgresearchgate.net

Below is a comparative data table of calculated NLO properties for urea and some of its derivatives, which helps in understanding the effect of different substituents on the NLO response.

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) | Reference |

| Urea | 4.1775 | - | 638.906 x 10⁻³³ esu | researchgate.net |

| 1,1-Dimethyl-3-phenylurea | - | - | - | researchgate.net |

| N-methylurea | - | - | - | researchgate.net |

| N,N'-dimethylurea | - | - | - | researchgate.net |

Note: Specific values for all parameters for all compounds are not consistently reported across literature; hence some fields are left blank.

The hyperpolarizability of substituted urea derivatives is often significantly higher than that of urea itself, indicating that the introduction of aromatic and alkyl groups can enhance the NLO response. thesciencepublishers.com For instance, studies on other asymmetrically substituted organic molecules have shown that the strategic placement of donor and acceptor groups leads to a substantial increase in the first hyperpolarizability. thesciencepublishers.commdpi.com The non-centrosymmetric nature of these molecules is a key requirement for a non-zero second-order NLO response. researchgate.netpreprints.org

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is another critical parameter. A smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response, as it indicates easier electronic transitions. acs.org In this compound, the interplay of the electron-donating benzyl and ethyl groups with the electron-accepting phenylurea moiety would likely lead to a reduced HOMO-LUMO gap compared to unsubstituted urea, thereby suggesting a potentially enhanced NLO activity.

While a definitive quantitative analysis of the NLO properties of this compound requires specific computational studies, the existing research on related urea scaffolds strongly suggests that it would exhibit a notable NLO response. The asymmetrical substitution pattern is a favorable feature for second-order NLO applications. Future theoretical investigations focusing on this specific molecule would be invaluable to precisely quantify its NLO parameters and to further explore its potential in the development of novel photonic and optoelectronic materials.

Intermolecular Interactions and Supramolecular Chemistry of 1 Benzyl 1 Ethyl 3 Phenylurea

Hydrogen Bonding Networks within Crystalline and Self-Assembled States

The urea (B33335) functional group is a powerful motif in supramolecular chemistry due to its capacity to form robust and directional hydrogen bonds. In the case of 1-Benzyl-1-ethyl-3-phenylurea, a trisubstituted urea, the single N-H proton serves as a hydrogen bond donor, while the carbonyl oxygen acts as a hydrogen bond acceptor. Although specific crystallographic data for this compound is not publicly available, the behavior of analogous N-substituted ureas allows for a well-grounded prediction of its hydrogen bonding patterns.

Unlike primary or secondary ureas which can form extended one-dimensional tapes or sheets through multiple N-H···O=C hydrogen bonds, the single N-H group in this compound limits the primary hydrogen-bonding motif. Typically, such ureas form centrosymmetric dimers in the solid state, where two molecules are linked through a pair of N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. The stability of this dimer is a dominant feature in the crystal structures of many urea derivatives.

The presence of bulky substituents—the benzyl (B1604629), ethyl, and phenyl groups—introduces significant steric hindrance. This steric crowding influences which conformations are energetically favorable and can affect the geometry of the hydrogen bonds. In solution, these bulky groups may also sterically hinder the urea groups, potentially impairing the formation of extended hydrogen-bonded assemblies that are observed in less substituted ureas sielc.com.

Crystal Engineering Principles and Packing Arrangement Analysis

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. For urea derivatives, the primary tools of crystal engineering are the strong N-H···O=C hydrogen bonds, supplemented by weaker interactions such as C-H···O, C-H···π, and π-π stacking.

The phenyl and benzyl groups provide opportunities for π-π stacking and C-H···π interactions, which would play a crucial role in organizing the dimers into a three-dimensional lattice. The conformation of the molecule, particularly the torsion angles between the urea plane and the aromatic rings, will be a critical factor. Studies on similar molecules, like N,N′-diphenylurea, show that the interplay between hydrogen bonding and aromatic interactions dictates the final crystalline form researchgate.net. The ethyl group, being aliphatic, would primarily participate in weaker van der Waals interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal. A crucial aspect of this analysis is the generation of 2D fingerprint plots, which summarize the types and relative contributions of different intermolecular contacts.

As the specific crystallographic data for this compound is not available, a Hirshfeld analysis cannot be performed for this specific compound. However, analysis of structurally related compounds provides insight into what might be expected. For instance, in a similar molecule, 1-benzyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, Hirshfeld analysis revealed that the most significant contributions to crystal packing were from H···H (43.6%), C···H/H···C (42.0%), and O···H/H···O (8.9%) contacts. This highlights the importance of both hydrogen bonding (O···H) and van der Waals forces (H···H, C···H) in stabilizing the crystal structure. A similar distribution of contacts would be anticipated for this compound, with the relative contributions depending on the precise packing arrangement.

A summary of typical interaction contributions from a related compound is presented below.

| Interaction Type | Contribution (%) | Description |

| H···H | ~40-50% | Represents van der Waals contacts between hydrogen atoms. |

| C···H / H···C | ~40-45% | Includes C-H···π interactions and general van der Waals contacts. |

| O···H / H···O | ~5-10% | Primarily represents the key N-H···O=C hydrogen bonds. |

| C···C | <5% | Can indicate the presence of π-π stacking interactions. |

| Other | <5% | Minor contributions from other atom-atom contacts. |

Note: This data is representative of similar urea-containing compounds and is not the experimental data for this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Approach to Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding and intermolecular interactions. By locating bond critical points (BCPs) in the electron density between interacting atoms, QTAIM can quantify the strength and nature of these interactions.

A QTAIM analysis for this compound would require high-quality quantum mechanical calculations, typically based on crystallographic coordinates. Such an analysis would precisely characterize the N-H···O hydrogen bond by evaluating the electron density (ρ) and its Laplacian (∇²ρ) at the corresponding BCP. It could also identify and quantify weaker interactions, such as C-H···O and C-H···π, which are often difficult to characterize definitively by experimental means alone.

Since the prerequisite crystal structure data is unavailable, a specific QTAIM analysis has not been performed for this compound. In general, for urea derivatives, QTAIM studies confirm the predominantly electrostatic nature of the N-H···O hydrogen bonds and provide quantitative measures of their strength, which are crucial for understanding the stability of the resulting supramolecular architectures.

Principles of Self-Assembly for N-Substituted Urea Derivatives

The self-assembly of N-substituted urea derivatives is a cornerstone of supramolecular chemistry, driven by their predictable and robust hydrogen-bonding capabilities. The urea group's combination of a hydrogen bond donor (N-H) and acceptor (C=O) within a planar, resonance-stabilized framework makes it an ideal building block for creating ordered, non-covalent structures.

The degree of substitution on the urea nitrogen atoms is the primary determinant of the self-assembly motif.

N,N'-Disubstituted Ureas: These molecules possess two N-H groups and readily form one-dimensional hydrogen-bonded tapes or ribbons. In this common motif, each urea molecule donates two hydrogen bonds to two different neighbors and accepts two hydrogen bonds from two other neighbors, creating a linear, highly stable assembly.

N,N,N'-Trisubstituted Ureas: With only one N-H group, compounds like this compound are incapable of forming the extended tapes seen in disubstituted ureas. Their primary mode of self-assembly is the formation of the discrete, centrosymmetric dimers mentioned previously sielc.com. These dimers can then be considered as larger building blocks that pack in the solid state, guided by weaker secondary interactions.

Tetrasubstituted Ureas: Lacking any N-H donors, these molecules cannot form traditional urea-urea hydrogen bonds and their packing is dictated entirely by weaker forces.

For N-substituted ureas in solution, self-assembly can lead to the formation of supramolecular polymers. However, the association constant for dimer formation in trisubstituted ureas is generally lower than the polymerization constant for disubstituted ureas. The bulky nature of the substituents on this compound would further influence its solution-state aggregation, with steric factors playing a significant role in the thermodynamics of association.

Mechanistic Chemical Studies and Reaction Pathways Involving 1 Benzyl 1 Ethyl 3 Phenylurea

Elucidation of Urea (B33335) Bond Reactivity and Transformation Mechanisms

The reactivity of the urea functional group in 1-Benzyl-1-ethyl-3-phenylurea is centered around the C-N bonds of the urea backbone. The nature of the substituents on the nitrogen atoms significantly influences the bond strengths and the susceptibility of the molecule to various transformations.

Thermal Decomposition: Theoretical studies on a range of alkyl- and phenylureas strongly suggest that their thermal decomposition predominantly occurs through a unimolecular, four-center pericyclic reaction mechanism. semanticscholar.orgnih.govresearchgate.net This pathway avoids the high energy of initial bond fission. In the case of this compound, two primary decomposition pathways are plausible, leading to the formation of an isocyanate and an amine.

Pathway A: Migration of the hydrogen from the phenyl-substituted nitrogen (N') to the N-benzyl-N-ethyl substituted nitrogen (N) would yield phenyl isocyanate and N-benzyl-N-ethylamine.

Pathway B: This pathway is not possible as there are no hydrogens on the N-benzyl-N-ethyl substituted nitrogen to transfer.

Therefore, the primary thermal decomposition products are expected to be phenyl isocyanate and N-benzyl-N-ethylamine . The general mechanism is depicted below:

For this compound, this translates to:

Hydrolysis: The hydrolysis of phenylureas is a well-documented process influenced by pH, temperature, and buffer concentration. researchgate.net The reaction is believed to proceed through the formation of a zwitterionic intermediate. For this compound, under acidic or basic conditions, the urea bond can be cleaved.

Under alkaline conditions, the mechanism likely involves the deprotonation of the N-H group, followed by intramolecular rearrangement and subsequent cleavage. The expected products of complete hydrolysis would be aniline (B41778), N-benzylethylamine, and carbon dioxide.

The general steps for hydrolysis can be summarized as:

Nucleophilic attack of a hydroxide (B78521) ion or water molecule on the carbonyl carbon.

Formation of a tetrahedral intermediate.

Proton transfer events.

Cleavage of the C-N bonds to release the corresponding amines and carbonic acid (which decomposes to CO2 and water).

Role of this compound as Synthetic Intermediates

Urea derivatives are versatile intermediates in organic synthesis. This compound can serve as a precursor for the generation of other valuable chemical entities.

The most common synthetic application of unsymmetrical ureas is their use as precursors to isocyanates and amines via thermal decomposition, as detailed in the previous section. The controlled thermolysis of this compound would provide a route to phenyl isocyanate, a crucial reagent in the synthesis of polyurethanes, pesticides, and pharmaceuticals.

Furthermore, the N-H bond of the urea can be a site for further functionalization. For instance, it can undergo reactions such as N-alkylation or N-acylation to introduce additional substituents, leading to more complex urea derivatives with potentially novel properties. The synthesis of various substituted ureas often proceeds through the reaction of an amine with an isocyanate. wikipedia.orgnih.govtandfonline.com Therefore, this compound itself is likely synthesized from the reaction of phenyl isocyanate with N-benzylethylamine.

Reaction Kinetics and Thermodynamic Analyses of Derived Species

Reaction Kinetics: The rate of hydrolysis of phenylureas is known to be dependent on the pH of the medium. researchgate.net The reaction can be catalyzed by both acids and bases. The electronic nature of the substituents on the phenyl ring can also influence the reaction rate. For this compound, the electron-donating character of the benzyl (B1604629) and ethyl groups on one nitrogen and the phenyl group on the other will modulate the electron density at the carbonyl carbon and the acidity of the N-H proton, thereby affecting the kinetics of nucleophilic attack and proton transfer steps.

The kinetics of thermal decomposition are primarily governed by the activation energy of the pericyclic transition state. Factors that stabilize this transition state, such as the nature of the migrating hydrogen and the stability of the resulting isocyanate and amine, will influence the decomposition temperature and rate.

The table below provides a hypothetical overview of thermodynamic parameters for the thermal decomposition of this compound, based on general knowledge of similar compounds. The values are illustrative and would require experimental determination for confirmation.

Table 1: Illustrative Thermodynamic Parameters for the Thermal Decomposition of this compound

| Parameter | Symbol | Illustrative Value Range | Significance |

|---|---|---|---|

| Enthalpy of Reaction | ΔHrxn | +50 to +150 kJ/mol | Positive value indicates an endothermic reaction, requiring heat. |

| Entropy of Reaction | ΔSrxn | +100 to +200 J/(mol·K) | Positive value indicates an increase in disorder, as one molecule decomposes into two. |

| Gibbs Free Energy of Reaction | ΔGrxn | Dependent on Temperature | The spontaneity of the reaction is temperature-dependent. At high enough temperatures, the TΔS term will overcome the ΔH term, making ΔG negative and the reaction spontaneous. |

Advanced Chemical Applications and Materials Science Perspectives of 1 Benzyl 1 Ethyl 3 Phenylurea

Role as Versatile Chemical Building Blocks for Complex Organic Molecules

The utility of urea (B33335) derivatives as intermediates in the synthesis of more complex molecules is well-established. nih.gov 1-Benzyl-1-ethyl-3-phenylurea, with its distinct substituents, offers several reactive sites and opportunities for further functionalization, making it a potential building block for a variety of organic structures.

The synthesis of unsymmetrical ureas typically involves the reaction of an isocyanate with an amine. nih.gov For this compound, this could involve the reaction of phenyl isocyanate with N-ethylbenzylamine. This foundational structure can then be elaborated upon. For instance, the phenyl and benzyl (B1604629) rings are susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups that can alter the molecule's electronic properties or provide handles for further reactions.

Moreover, the urea functionality itself can be a precursor to other functional groups or can be incorporated into larger, more complex scaffolds. The N-H bond of the urea can be deprotonated to form a nucleophile, or the carbonyl group can be targeted by various reagents. The stability of the urea linkage also makes it an attractive component in the backbone of larger molecules, including oligomers and polymers.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Reagents | Resulting Functional Group/Structure |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂/FeBr₃ | Nitrated or halogenated aromatic rings |

| N-H Deprotonation and Alkylation | NaH, then R-X | Further N-substitution |

| Directed Ortho-Metalation | n-BuLi/TMEDA | Functionalization at the ortho position of the phenyl or benzyl ring |

| Incorporation into Macrocycles | Di-functional electrophiles | Macrocyclic urea derivatives |

These potential transformations highlight the versatility of this compound as a scaffold for creating diverse and complex molecular architectures.

Potential in Organocatalysis and Novel Catalyst Design

In the last two decades, organocatalysis has emerged as a powerful tool in organic synthesis, with urea and thiourea (B124793) derivatives playing a prominent role as hydrogen-bond donors. nih.govwikipedia.org These catalysts operate through non-covalent interactions, activating substrates by forming hydrogen bonds with electrophilic centers. wikipedia.org While thioureas are generally more acidic and thus more active as hydrogen-bond donors, ureas also function effectively in a variety of reactions. rsc.org

This compound possesses a single N-H proton that can act as a hydrogen-bond donor. The presence of the electron-donating ethyl and benzyl groups on one nitrogen and the phenyl group on the other modulates the electronic properties of the urea, which in turn influences its hydrogen-bonding strength. By modifying the substituents on the aromatic rings, it is theoretically possible to fine-tune the acidity of the N-H proton and, consequently, the catalytic activity.

For instance, the introduction of electron-withdrawing groups on the phenyl ring would enhance the hydrogen-bond donating capacity of the urea. Chiral versions of this compound, for example, by using a chiral amine in the synthesis, could potentially be developed as asymmetric organocatalysts for reactions such as Michael additions, Friedel-Crafts alkylations, or Diels-Alder reactions. The benzyl and ethyl groups provide a sterically defined environment around the catalytic site, which could influence the stereochemical outcome of a reaction.

Table 2: Comparison of Hydrogen-Bonding Moieties in Organocatalysis

| Catalyst Type | Key Interaction | Relative Acidity | Common Applications |

| Urea | Double H-bond (if N,N'-unsubstituted) or Single H-bond | Moderate | Michael additions, Aldol reactions |

| Thiourea | Double H-bond (if N,N'-unsubstituted) or Single H-bond | Higher than urea | Enantioselective Strecker and Michael reactions |

| Squaramide | Double H-bond | High | Asymmetric conjugate additions |

Although direct catalytic applications of this compound have not been reported, its structure is analogous to moieties used in established organocatalytic systems, suggesting its potential in this field.

Theoretical Applications in Advanced Functional Materials Development

The ability of urea groups to form strong and directional hydrogen bonds makes them excellent building blocks for supramolecular chemistry and the development of advanced functional materials. researchgate.net The self-assembly of urea derivatives can lead to the formation of well-ordered structures such as tapes, helices, and sheets, which can be harnessed to create materials with interesting properties, such as liquid crystals, organogels, and responsive polymers. researchgate.net

The introduction of functional groups onto the aromatic rings could lead to materials with specific optical or electronic properties. For example, incorporating chromophores could lead to fluorescent materials, while the introduction of redox-active moieties could result in electronically conductive materials. The responsiveness of the hydrogen bonds to external stimuli such as temperature or solvent polarity could also be exploited to create "smart" materials that change their properties in response to their environment.

Table 3: Potential Material Applications based on Urea Derivatives

| Material Type | Driving Force for Assembly | Potential Properties of a this compound-based material |

| Supramolecular Polymers | Intermolecular hydrogen bonding | Viscoelasticity, self-healing properties |

| Organogels | Formation of a 3D fibrous network through self-assembly | Gelation of organic solvents, stimuli-responsive behavior |

| Liquid Crystals | Anisotropic molecular shape and directional intermolecular interactions | Thermotropic or lyotropic liquid crystalline phases |

| Functional Thin Films | Controlled deposition and self-assembly on surfaces | Anisotropic optical or electronic properties |

Future Research Directions for 1 Benzyl 1 Ethyl 3 Phenylurea

Development of Novel and Sustainable Synthetic Routes

The synthesis of unsymmetrical ureas is a cornerstone of organic chemistry, with numerous established methods. However, many traditional approaches rely on hazardous reagents such as phosgene (B1210022) or isocyanates, prompting a shift towards more environmentally benign alternatives. Future research on the synthesis of 1-Benzyl-1-ethyl-3-phenylurea could pivot towards the development of novel and sustainable synthetic routes that prioritize safety, efficiency, and atom economy.

Key areas for exploration include:

Carbon Dioxide as a C1 Building Block: The utilization of carbon dioxide (CO₂) as a renewable and non-toxic C1 source for urea (B33335) synthesis is a highly attractive green chemistry approach. Research could focus on developing catalytic systems that can efficiently mediate the reaction between N-ethylbenzylamine and aniline (B41778) with CO₂ to produce this compound. This would circumvent the need for phosgene or its derivatives.

Catalytic Carbonylation Reactions: Palladium-catalyzed carbonylation of amines and azides presents another promising avenue. Investigating the catalytic carbonylation of N-ethylbenzylamine and aniline using carbon monoxide could lead to a more direct and efficient synthesis of the target molecule.

Rearrangement Reactions: The Hofmann, Curtius, and Lossen rearrangements are classical methods for generating isocyanate intermediates in situ, which can then react with an amine to form a urea. Future work could explore optimizing these rearrangement reactions under milder and more sustainable conditions, for example, using hypervalent iodine reagents, to synthesize this compound.

Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for reactions involving hazardous intermediates. The development of a continuous flow process for the synthesis of this compound could enable safer handling of reagents and facilitate large-scale production.

A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Carbon Dioxide (CO₂) Utilization | Utilizes a renewable, non-toxic C1 source. | Avoids hazardous reagents like phosgene; aligns with green chemistry principles. |

| Catalytic Carbonylation | Employs carbon monoxide and a catalyst. | Potentially high efficiency and atom economy. |

| In Situ Isocyanate Generation | Hofmann, Curtius, or Lossen rearrangements. | Avoids the direct handling of toxic isocyanates. |

| Flow Chemistry | Continuous reaction in a microreactor. | Enhanced safety, scalability, and precise control over reaction parameters. |

Integration of Advanced Spectroscopic and Computational Methodologies

A comprehensive understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and potential applications. The integration of advanced spectroscopic techniques with computational modeling can provide deeper insights that are not achievable with routine analytical methods alone.

Future research in this area could involve:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H and ¹³C NMR spectra are available for this compound, more advanced techniques could be employed. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would allow for unambiguous assignment of all proton and carbon signals and provide information about the connectivity of the molecule. Nuclear Overhauser Effect (NOE) experiments could be used to probe the spatial proximity of different groups, offering insights into the preferred conformation of the molecule in solution.

Vibrational Spectroscopy: A detailed analysis of the infrared (IR) and Raman spectra of this compound, supported by theoretical calculations, can provide a wealth of information about its vibrational modes and the nature of the chemical bonds within the molecule. This can be particularly useful for studying the hydrogen bonding interactions involving the urea moiety.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to study the fragmentation patterns of this compound, which can provide valuable structural information.

Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the geometric and electronic structure of this compound. These calculations can predict spectroscopic properties (NMR chemical shifts, vibrational frequencies), which can then be compared with experimental data to validate the computational model. Furthermore, computational studies can be used to investigate the conformational landscape of the molecule and the energetics of different isomers.

Table 2 summarizes the potential contributions of integrated spectroscopic and computational methods.

| Methodology | Information Gained | Significance for this compound Research |

| 2D NMR Spectroscopy | Unambiguous signal assignment, molecular connectivity, and conformational preferences. | Detailed structural elucidation and understanding of solution-state behavior. |

| Advanced Vibrational Spectroscopy (IR/Raman) | Identification of functional groups and vibrational modes, study of intermolecular interactions. | Insight into hydrogen bonding and the nature of chemical bonds. |

| High-Resolution Tandem Mass Spectrometry | Precise mass determination and fragmentation pathways. | Unambiguous structural confirmation and characterization. |

| Computational Chemistry (e.g., DFT) | Optimized geometry, electronic properties, predicted spectroscopic data, and conformational analysis. | Deeper understanding of structure-property relationships and prediction of reactivity. |

Exploration of New Chemical Transformations and Derivative Design

The urea functional group is a versatile scaffold that can participate in a variety of chemical transformations and serves as a key structural motif in many biologically active compounds. Future research could focus on exploring the reactivity of this compound and using it as a platform for the design and synthesis of novel derivatives with potentially interesting properties.

Potential research directions include:

Functionalization of the Aromatic Rings: The two phenyl rings in this compound offer sites for further chemical modification. Electrophilic aromatic substitution reactions could be explored to introduce a range of substituents (e.g., nitro, halo, alkyl, alkoxy groups) onto either the benzyl (B1604629) or the phenyl ring. The regioselectivity of these reactions would be an interesting aspect to investigate.

Modification of the Urea Moiety: The N-H proton of the urea group can be deprotonated to form an anion, which can then be reacted with various electrophiles. This could allow for the introduction of new substituents on the nitrogen atom.

Synthesis of Analogs and Derivatives: Based on the structure of this compound, a library of analogs could be synthesized by systematically varying the substituents on the nitrogen atoms. For example, the ethyl group could be replaced with other alkyl or functionalized chains, and the benzyl and phenyl groups could be substituted with other aromatic or heterocyclic moieties. This approach is common in medicinal chemistry for structure-activity relationship (SAR) studies.

Investigation of Biological Activity: Many urea derivatives exhibit a wide range of biological activities, including as enzyme inhibitors. The synthesized derivatives of this compound could be screened for their potential biological activities, for instance, as inhibitors of enzymes like fatty acid amide hydrolase (FAAH), where urea-containing compounds have shown promise.

Theoretical Insights into Complex Chemical Systems Involving Urea Structures

Urea and its derivatives are known to engage in complex intermolecular interactions, most notably hydrogen bonding, which plays a crucial role in their physical properties and their interactions with other molecules. Theoretical studies on this compound can contribute to a more fundamental understanding of these interactions and the behavior of urea-containing systems.

Future theoretical investigations could focus on:

Conformational Analysis: As a flexible molecule, this compound can adopt multiple conformations. Computational studies can be used to map the potential energy surface of the molecule and identify the most stable conformers. This information is crucial for understanding its physical properties and how it might interact with other molecules.

Hydrogen Bonding and Self-Assembly: The urea moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of self-assembled structures in the solid state and in solution. Theoretical modeling can be used to investigate the nature and strength of these hydrogen bonds and to predict the types of supramolecular structures that this compound might form.

Solvation Effects: The behavior of this compound in different solvents can be studied using computational methods that explicitly or implicitly account for the solvent. This can provide insights into its solubility and how the solvent influences its conformation and reactivity.

Reaction Mechanisms: Theoretical calculations can be used to elucidate the mechanisms of the chemical transformations that this compound undergoes. By calculating the energies of reactants, transition states, and products, it is possible to determine the most likely reaction pathways and to gain a deeper understanding of the factors that control the reactivity of the molecule.

Q & A

Q. What methodologies assess the environmental persistence of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.